molecular formula C10H8F3N3O2 B1306252 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 876708-65-5

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1306252
CAS No.: 876708-65-5
M. Wt: 259.18 g/mol
InChI Key: XSTFRVOFOXGPBI-UHFFFAOYSA-N
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Description

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8F3N3O2 and its molecular weight is 259.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, a derivative compound with biological activity against cancer cell lines was synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate through a process involving cyclization and saponification (Liu et al., 2016).

Fluorescent Molecule Synthesis

This compound's reactivity has been exploited in the synthesis of novel fluorescent molecules. One such example is its transformation into a unique fluorophore with many binding sites, demonstrating stronger fluorescence intensity compared to its methyl analogue (Wu et al., 2006).

Regioselective Synthesis

The compound plays a role in the regioselective synthesis of pyrazolo[1,5-c]pyrimidines. This process involves reactions with aminoguanidine, yielding derivatives with specific trifluoromethyl or difluoromethyl groups (Usachev et al., 2012).

Biological Interest Synthesis

A two-step synthesis process has been reported, starting from 3-aminopyrazoles, to create a library of new fluorinated pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).

Precursor in Cross-Coupling Reactions

It has been used as a precursor in Sonogashira-type cross-coupling reactions for obtaining various condensed pyrazoles, demonstrating its versatility in synthesizing complex organic compounds (Arbačiauskienė et al., 2011).

Antitumor Activity Research

Research has also been conducted on derivatives of this compound for their potential antitumor activities, highlighting its importance in medicinal chemistry (Xin, 2012).

Biochemical Analysis

Biochemical Properties

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These interactions are crucial for regulating cell cycle progression and DNA damage response . The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, this compound exhibits binding affinity to receptors, enhancing its metabolic stability and lipophilicity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an inhibitor of BRAF kinase and Aurora-A kinase, which are involved in cell proliferation and survival . These inhibitory effects lead to the suppression of cancer cell growth and induction of apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This inhibition is often achieved through competitive binding, where the compound competes with natural substrates for enzyme binding sites. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and suppressing tumor growth . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with signaling proteins .

Properties

IUPAC Name

5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFRVOFOXGPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153450
Record name 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876708-65-5
Record name 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876708-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.